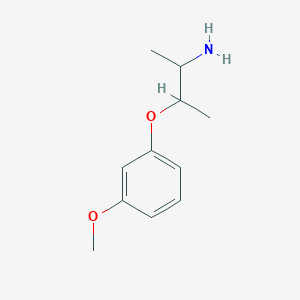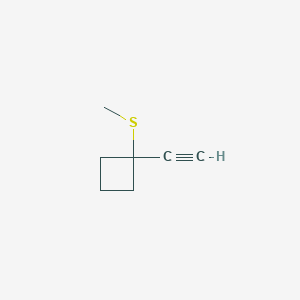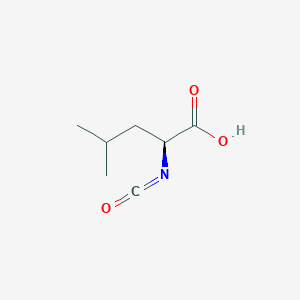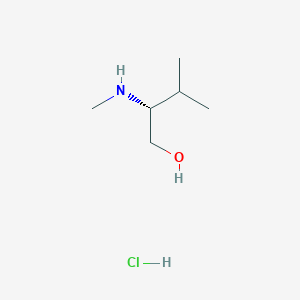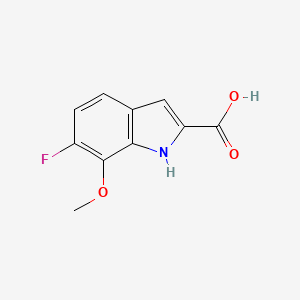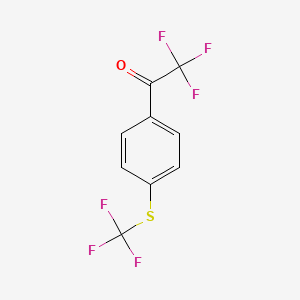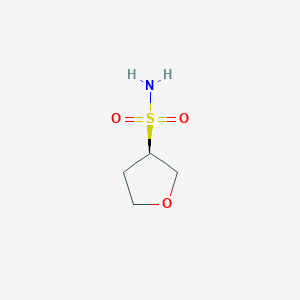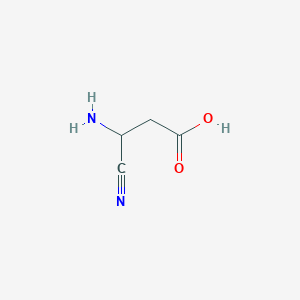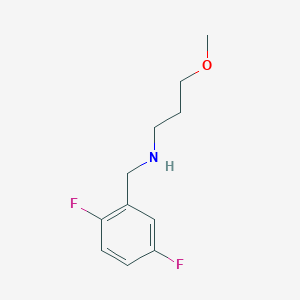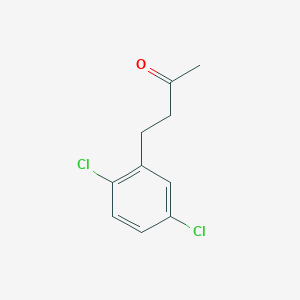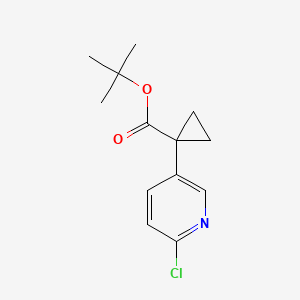
Tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate is a chemical compound that has gained attention in scientific research due to its potential biological activity and various applications. This compound is characterized by a tert-butyl ester group attached to a cyclopropane ring, which is further connected to a chloropyridine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate typically involves the reaction of 6-chloropyridine-3-carboxylic acid with tert-butyl cyclopropanecarboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives.
Hydrolysis: 6-chloropyridine-3-carboxylic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction.
科学的研究の応用
Tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of novel organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .
類似化合物との比較
Similar Compounds
Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate: Similar structure with a piperazine ring instead of a cyclopropane ring.
Tert-butyl 3-methoxypyrrolidine-1-carboxylate: Contains a pyrrolidine ring and a methoxy group.
4-(6-chloropyridin-2-yl)piperidine-1-carboxylate: Similar structure with a piperidine ring
Uniqueness
Tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties. The presence of the tert-butyl ester group also enhances its stability and solubility, making it a valuable compound for various applications.
特性
分子式 |
C13H16ClNO2 |
|---|---|
分子量 |
253.72 g/mol |
IUPAC名 |
tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H16ClNO2/c1-12(2,3)17-11(16)13(6-7-13)9-4-5-10(14)15-8-9/h4-5,8H,6-7H2,1-3H3 |
InChIキー |
LAWDSIVTMLYLFJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1(CC1)C2=CN=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


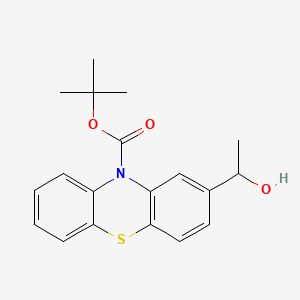
![2-(4-Bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13517598.png)
![[2-Amino-2-(pyridin-3-yl)ethyl]dimethylamine](/img/structure/B13517602.png)
